2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile
Description
The compound 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile is a heterocyclic molecule featuring a 1,3-oxazole core substituted with a morpholine ring, a 4-methoxyphenoxy-methyl-furan moiety, and a nitrile group. Its structural complexity enables diverse intermolecular interactions, making it relevant for pharmaceutical and materials science applications. The morpholine group enhances solubility and bioavailability, while the 4-methoxyphenoxy fragment contributes to aromatic stacking and hydrophobic interactions .
Properties
IUPAC Name |
2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-24-14-2-4-15(5-3-14)26-13-16-6-7-18(27-16)19-22-17(12-21)20(28-19)23-8-10-25-11-9-23/h2-7H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFMNDCUMUQSFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCOCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations. The goal is to produce the compound efficiently and cost-effectively while maintaining high quality.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Substituent Variations in 1,3-Oxazole Derivatives
Key structural analogs differ in substituents at the oxazole ring’s 2- and 5-positions, influencing physicochemical and biological properties:
Key Observations :
- Morpholine vs. Other Amines: The morpholin-4-yl group in the target compound provides superior hydrogen-bonding capacity and aqueous solubility compared to pyrrolidine, azepane, or aromatic amines (e.g., (1-phenylethyl)amino) .
- Aryl Substituents: The 4-methoxyphenoxy group in the target compound improves π-π stacking compared to halogenated analogs (e.g., 4-chlorophenyl or 4-fluorophenyl derivatives), as seen in crystallographic studies of isostructural compounds .
Physicochemical Properties
- Solubility: The morpholine and 4-methoxyphenoxy groups in the target compound enhance water solubility compared to pyrrolidine or brominated analogs .
- Thermal Stability : Crystallographic data from isostructural compounds (e.g., halogenated thiazoles) suggest that methoxy groups improve thermal stability by facilitating tighter crystal packing .
Biological Activity
The compound 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile is a complex organic molecule that exhibits significant potential for various biological activities. This article reviews its structure, biological mechanisms, and therapeutic applications, drawing from diverse research findings.
Structural Overview
This compound features several notable structural elements:
- Furan Ring : Contributes to the compound's reactivity and biological interactions.
- Oxazole Moiety : Known for its pharmacological properties, including antimicrobial and anticancer activities.
- Morpholine Group : Enhances solubility and may facilitate interaction with biological targets.
The molecular formula is , with a molecular weight of approximately 424.457 g/mol.
While the specific mechanism of action for this compound remains largely unexplored, similar compounds have demonstrated interactions with various biological targets. For instance:
- Antimicrobial Activity : Compounds containing furan and oxazole rings have shown efficacy against bacterial strains by inhibiting cell wall synthesis and disrupting metabolic pathways .
- Anticancer Properties : Research indicates that oxazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways .
Biological Activity
The biological activities associated with this compound can be categorized as follows:
1. Antimicrobial Activity
- The compound's structural components suggest potential effectiveness against a range of pathogens. Similar furan derivatives have shown activity against bacteria such as Staphylococcus aureus and Escherichia coli.
- A comparative analysis of related compounds revealed varying minimum inhibitory concentrations (MICs) against fungal strains such as Candida albicans and Aspergillus niger (see Table 1) .
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| Compound A | 1.6 | Candida albicans |
| Compound B | 0.8 | Aspergillus niger |
| Compound C | 3.2 | Staphylococcus aureus |
2. Anticancer Activity
- Preliminary studies on oxazole derivatives indicate that they can inhibit tumor growth by targeting specific oncogenic pathways. The presence of the morpholine group may enhance the molecule's ability to penetrate cellular membranes, increasing its efficacy against cancer cells .
3. Anti-inflammatory Effects
- Similar compounds have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .
Case Studies
Recent studies have highlighted the potential of furan and oxazole derivatives in therapeutic applications:
- Study on Anticancer Activity : A study conducted by Emdor Mi Rymbai et al. demonstrated that furan derivatives could significantly inhibit ATP depletion in cancer cell lines under glucose deprivation conditions, suggesting a protective effect against metabolic stress .
- Antimicrobial Efficacy Assessment : Research evaluating the antibacterial activity of substituted oxazoles showed promising results against resistant bacterial strains, indicating that structural modifications could enhance their therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
